A Multi-Technique Approach to the Structural Elucidation of 1-Isopropylazetidin-3-ol Hydrochloride: A Technical Guide
A Multi-Technique Approach to the Structural Elucidation of 1-Isopropylazetidin-3-ol Hydrochloride: A Technical Guide
Preamble: The Imperative of Unambiguous Structural Verification
In the landscape of pharmaceutical research and development, small heterocyclic scaffolds are invaluable building blocks for novel therapeutics. The azetidine ring, a strained four-membered heterocycle, is a privileged motif found in numerous biologically active compounds.[1] The title compound, 1-isopropylazetidin-3-ol hydrochloride, represents a key intermediate whose structural integrity must be flawlessly confirmed before its incorporation into a drug discovery pipeline. Any ambiguity in its structure—be it connectivity, the presence of impurities, or the nature of its salt form—can have profound downstream consequences, wasting resources and compromising clinical outcomes.
This guide eschews a rigid, textbook-style format. Instead, it presents a logical, problem-solving narrative that mirrors the real-world workflow of a structural chemistry lab. We begin with a sample of a newly synthesized batch, purportedly 1-isopropylazetidin-3-ol hydrochloride, and proceed through a multi-modal analytical workflow. Each technique is chosen not merely for the data it provides, but for its specific role in answering critical questions about the molecule's identity. This self-validating cascade of experiments ensures the highest degree of confidence in the final structural assignment.
Part 1: Foundational Analysis - Establishing the Molecular Blueprint
The first step in any structure elucidation is to define the compound's fundamental characteristics: its molecular formula and the types of chemical bonds it contains. This is achieved through a combination of mass spectrometry and infrared spectroscopy.
Mass Spectrometry (MS): Defining the Mass and Formula
Causality of Experimental Choice: Before we can determine the arrangement of atoms, we must first know what atoms are present and their total mass. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for obtaining a precise mass measurement of the parent ion, which allows for the unambiguous determination of its elemental composition.
Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or water.
-
Infusion: Infuse the sample directly into the ESI source at a flow rate of 5-10 µL/min.
-
Ionization: Use a positive ion mode (ESI+) to generate the protonated molecular ion of the free base, [M+H]+. The hydrochloride salt will readily dissociate in the spray.
-
Analysis: Acquire the mass spectrum over a range of m/z 50-500 using a TOF analyzer, which provides high mass accuracy.
-
Data Processing: Use the instrument's software to calculate the elemental composition for the observed accurate mass of the [M+H]+ ion.
Data Interpretation and Validation: The molecular formula for 1-isopropylazetidin-3-ol is C₆H₁₃NO, with a monoisotopic mass of 115.0997 Da. The hydrochloride salt adds HCl (36.46 Da). In positive ESI mode, we expect to observe the protonated free base.
The HRMS data should yield a prominent ion with an m/z value extremely close to 116.1070, corresponding to the [C₆H₁₄NO]+ ion. This single piece of data validates the elemental composition. Further analysis of the fragmentation pattern provides preliminary structural clues. The primary fragmentation pathway for aliphatic amines is alpha-cleavage, involving the homolytic cleavage of a C-C bond adjacent to the nitrogen atom.[2][3]
Table 1: Predicted High-Resolution Mass Spectrometry Data
| Observed m/z (Predicted) | Formula | Interpretation |
|---|---|---|
| 116.1070 | [C₆H₁₄NO]+ | Protonated molecular ion [M+H]+ |
| 101.0835 | [C₅H₁₁N O]+ | Loss of a methyl radical (•CH₃) from the isopropyl group |
| 88.0757 | [C₄H₁₀NO]+ | Loss of an ethyl radical (•C₂H₅), less likely fragmentation |
| 72.0808 | [C₄H₁₀N]+ | Alpha-cleavage with loss of the C₃-C₄ fragment and hydroxyl group |
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
Causality of Experimental Choice: FTIR spectroscopy is a rapid, non-destructive technique that provides direct evidence of the functional groups present in a molecule by probing their characteristic vibrational frequencies.[4] This allows us to confirm the presence of the hydroxyl (-OH) and amine hydrochloride (-NH⁺-) moieties.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the crystalline hydrochloride salt directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹.
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Background Correction: Perform a background scan of the empty ATR crystal, which is automatically subtracted from the sample spectrum.
Data Interpretation and Validation: The resulting spectrum should display a series of characteristic absorption bands that confirm the key functional groups of the target molecule. The presence of a very broad band centered around 3400-3200 cm⁻¹ is indicative of the O-H stretch of the alcohol, while the broad absorption in the 2700-2400 cm⁻¹ range is a hallmark of the N-H stretch of the secondary amine salt.[5]
Table 2: Key FTIR Absorption Bands for 1-Isopropylazetidin-3-ol HCl
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3300 | Strong, Broad | O-H stretch (alcohol) |
| 2970-2850 | Medium-Strong | C-H stretch (aliphatic sp³) |
| 2700-2400 | Medium, Broad | N-H⁺ stretch (secondary amine hydrochloride) |
| ~1100 | Medium | C-O stretch (secondary alcohol) |
| ~1150 | Medium | C-N stretch (aliphatic amine) |
Part 2: Assembling the Molecular Framework with NMR Spectroscopy
With the formula and functional groups confirmed, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to map the precise connectivity of the carbon and hydrogen framework.[6] It is the most powerful tool for the de novo structure elucidation of organic molecules in solution.
1D NMR (¹H and ¹³C): The Atomic Census
Causality of Experimental Choice: One-dimensional ¹H NMR provides information on the number of distinct proton environments, their relative numbers (integration), and their electronic environment and proximity to other protons (chemical shift and multiplicity). ¹³C NMR complements this by revealing the number of unique carbon atoms.
Experimental Protocol: High-Field NMR
-
Sample Preparation: Dissolve ~5-10 mg of the hydrochloride salt in a suitable deuterated solvent, such as deuterium oxide (D₂O) or DMSO-d₆. D₂O is often preferred for hydrochloride salts as it can exchange with the acidic O-H and N-H protons, simplifying the spectrum.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Key parameters include a sufficient number of scans for good signal-to-noise and an appropriate relaxation delay.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This provides a single peak for each unique carbon atom.
Data Interpretation and Validation: The structure has 6 unique carbon positions and 5 distinct proton environments (the two methyl groups of the isopropyl moiety are chemically equivalent). The ¹H NMR spectrum should show 5 signals with an integration ratio of 6:2:2:1:1. The ¹³C NMR spectrum should show 6 distinct peaks.
Table 3: Predicted ¹H NMR Data (400 MHz, D₂O)
| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| H-a | ~1.40 | Doublet | 6H | Isopropyl -CH₃ |
| H-b | ~4.25 | Multiplet | 2H | Azetidine -CH₂- (position 2/4) |
| H-c | ~4.45 | Multiplet | 2H | Azetidine -CH₂- (position 4/2) |
| H-d | ~4.80 | Multiplet | 1H | Azetidine -CH(OH)- (position 3) |
| H-e | ~3.70 | Septet | 1H | Isopropyl -CH- |
Note: In D₂O, the O-H and N-H protons exchange with deuterium and become silent in the ¹H NMR spectrum.
Table 4: Predicted ¹³C NMR Data (100 MHz, D₂O)
| Label | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| C-a | ~18 | Isopropyl -CH₃ |
| C-b | ~52 | Azetidine -CH₂- (position 2/4) |
| C-c | ~60 | Azetidine -CH(OH)- (position 3) |
| C-d | ~65 | Isopropyl -CH- |
2D NMR: Connecting the Dots
Causality of Experimental Choice: While 1D NMR identifies the pieces, 2D NMR experiments reveal how they are connected. COSY, HSQC, and HMBC experiments are essential to validate the proposed connectivity, especially linking the N-isopropyl group to the azetidine ring.
Caption: NMR workflow for structure assembly.
Experimental Protocol: Standard 2D NMR Suite Using the same sample prepared for 1D NMR, the following 2D spectra are acquired:
-
COSY (Correlation Spectroscopy): Reveals ¹H-¹H coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to its attached carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds, crucial for linking fragments.
Data Interpretation and Validation: The 2D NMR data provide the final, unambiguous proof of the covalent framework.
-
COSY: Will show a cross-peak between the isopropyl -CH (H-e) and -CH₃ (H-a) protons. It will also show correlations among the three distinct proton environments on the azetidine ring (H-b, H-c, H-d).
-
HSQC: Will definitively link each proton signal in Table 3 to its corresponding carbon signal in Table 4.
-
HMBC: This is the critical experiment. It will show a correlation between the isopropyl -CH proton (H-e) and the azetidine ring carbons C-b. This long-range correlation bridges the two spin systems and proves that the isopropyl group is attached to the nitrogen atom.
Table 5: Key Expected 2D NMR Correlations
| Experiment | Proton (¹H) | Correlated Atom (¹H or ¹³C) | Interpretation |
|---|---|---|---|
| COSY | H-e (~3.70 ppm) | H-a (~1.40 ppm) | Confirms isopropyl group connectivity |
| COSY | H-d (~4.80 ppm) | H-b, H-c (~4.25, 4.45 ppm) | Confirms azetidine ring proton network |
| HSQC | H-e (~3.70 ppm) | C-d (~65 ppm) | Links isopropyl CH to its carbon |
| HMBC | H-e (~3.70 ppm) | C-b (~52 ppm) | Key correlation proving N-isopropyl bond |
| HMBC | H-a (~1.40 ppm) | C-d (~65 ppm) | Confirms isopropyl group connectivity |
Part 3: Absolute Confirmation via Single-Crystal X-ray Crystallography
Causality of Experimental Choice: While NMR provides the definitive structure in solution, Single-Crystal X-ray Crystallography (SCXRD) offers the "gold standard" proof of structure in the solid state.[7][8] It generates a three-dimensional atomic map, confirming not only the covalent connectivity but also the ionic interaction between the protonated azetidine nitrogen and the chloride counter-ion.[9][10]
Experimental Protocol: SCXRD
-
Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol/ether).
-
Data Collection: A suitable crystal is mounted on a diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an initial electron density map. This map is then refined into a final model of the atomic positions.
Data Interpretation and Validation: The output of a successful SCXRD experiment is an unambiguous 3D model of the molecule. It will visually confirm:
-
The four-membered azetidine ring.
-
The hydroxyl group at the 3-position.
-
The isopropyl group attached to the nitrogen at the 1-position.
-
The location of the chloride ion, ionically bonded to the protonated nitrogen atom.
This technique leaves no room for ambiguity and serves as the final, absolute validation of the structure elucidated by spectroscopic methods.
Conclusion: An Integrated and Self-Validating Workflow
The structural elucidation of 1-isopropylazetidin-3-ol hydrochloride is not accomplished by a single technique, but by a logical and systematic integration of multiple analytical methods. Each step in the process builds upon the last, creating a self-validating narrative that culminates in an unambiguous structural assignment.
Caption: The integrated workflow for structure elucidation.
This multi-technique approach, from establishing the molecular formula with HRMS to confirming the 3D atomic arrangement with X-ray crystallography, ensures the highest level of scientific integrity. It provides the absolute confidence required for researchers, scientists, and drug development professionals to utilize this building block in their critical research endeavors.
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